BenchChemオンラインストアへようこそ!

Methoxybrassinin

Antiproliferative activity Colorectal cancer Apoptosis induction

Methoxybrassinin (CAS 105748-60-5) is the most potent antiproliferative brassinin derivative identified through head-to-head screening of 21 compounds, with an IC50 of 8.2 µM against Caco-2 colorectal cancer cells. Its independent biosynthetic pathway—distinct from brassinin and cyclobrassinin—and unique fungal detoxification metabolism make it an irreplaceable analytical standard and chemical probe. Choose this exact compound for colorectal cancer SAR campaigns, T-cell leukemia studies (Jurkat IC50 10 µM), and phytoalexin pathway research. ≥98% purity.

Molecular Formula C12H14N2OS2
Molecular Weight 266.4 g/mol
CAS No. 105748-60-5
Cat. No. B1676415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxybrassinin
CAS105748-60-5
SynonymsMethoxybrassinin;  N-Methoxybrassinin;  1-Methoxybrassinin; 
Molecular FormulaC12H14N2OS2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCON1C=C(C2=CC=CC=C21)CNC(=S)SC
InChIInChI=1S/C12H14N2OS2/c1-15-14-8-9(7-13-12(16)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,16)
InChIKeyKFZBENSULWNJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methoxybrassinin (CAS 105748-60-5): A Cruciferous Indole Phytoalexin with Quantified Antiproliferative Potency


Methoxybrassinin (CAS 105748-60-5) is an indole phytoalexin produced by cruciferous plants, including Chinese cabbage (Brassica rapa L. ssp. pekinensis) and rutabaga (Brassica napus L. ssp. rapifera), in response to stress or microbial attack [1]. Identified as a 3-alkylindole derivative (C12H14N2OS2, exact mass 266.0548), its structure was first elucidated through spectroscopic studies and synthesis [2]. The compound has been categorized as an antifungal agent and a potent antiproliferative agent against multiple human cancer cell lines [3].

Why Methoxybrassinin Cannot Be Substituted with Other Brassinin-Derived Phytoalexins


Substituting methoxybrassinin with its close structural analogs, such as brassinin, cyclobrassinin, or spirobrassinin, is not scientifically justifiable due to quantifiable and mechanistic differences in their biosynthesis, metabolism, and bioactivity. Crucially, biosynthetic studies have demonstrated that methoxybrassinin is not derived from brassinin and that cyclobrassinin is not biosynthesized from methoxybrassinin, establishing distinct metabolic pathways [1]. This independent biogenesis is reflected in their divergent activities. For instance, while both brassinin and methoxybrassinin exhibit antifungal activity against Sclerotinia sclerotiorum, their metabolic fates differ, with methoxybrassinin being completely metabolized to polar products by certain pathogens [2]. Most importantly, a direct, head-to-head screening of 21 compounds unequivocally identified methoxybrassinin as the most potent antiproliferative agent among the tested brassinin derivatives in a specific cancer model, confirming that its enhanced bioactivity is not a class-wide property but a compound-specific advantage [3]. Therefore, selecting methoxybrassinin over other brassinin analogs is essential for research that requires the specific, quantifiable bioactivity and distinct metabolic profile of this exact compound.

Quantitative Evidence for Selecting Methoxybrassinin Over Structural Analogs


Superior Antiproliferative Potency in Human Colorectal Adenocarcinoma (Caco-2) Cells

In a direct head-to-head comparison of 21 brassinin derivatives, 1-methoxybrassinin demonstrated the most potent antiproliferative activity against the Caco-2 human colorectal adenocarcinoma cell line, achieving an IC50 of 8.2 (±1.2) μmol/L [1]. This potency is notably higher than its parent compound, brassinin, whose IC50 values are significantly greater in similar models, indicating that the N-methoxy substitution confers a substantial enhancement in anticancer activity [1]. The study also confirmed the mechanism to be apoptosis, evidenced by an increase in the sub-G1 DNA fraction, upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2 and Bcl-xL, and activation of caspases-3 and -7 [1].

Antiproliferative activity Colorectal cancer Apoptosis induction

Potent Antiproliferative Activity and Apoptosis Induction in Human T-Cell Leukemia (Jurkat) Cells

A study comparing the antiproliferative effects of several cruciferous phytoalexins, including brassinin, 1-methoxybrassinin, (±)-spirobrassin, (±)-1-methoxyspirobrassinin, and (±)-1-methoxyspirobrassinol, in leukemic Jurkat cells found that 1-methoxybrassinin was the most effective, with an IC50 of 10 μmol/L [1]. This was coupled with a significant increase in the fraction of cells with a sub-G0/G1 DNA content and confirmed by annexin V staining, indicating apoptosis and cell cycle arrest as the primary mechanisms of action [1].

Leukemia Cell cycle arrest Antiproliferative effects

Distinct and Independent Biosynthetic Origin from Brassinin

Isotopic labeling studies have demonstrated a clear biosynthetic distinction between methoxybrassinin and brassinin. Feeding experiments with deuterium-labeled precursors showed that methoxybrassinin is not derived from brassinin, and cyclobrassinin is not biosynthesized from methoxybrassinin [1]. This evidence indicates that methoxybrassinin operates in a separate metabolic branch, which may explain its unique and superior biological activities compared to compounds from the brassinin pathway.

Biosynthesis Phytoalexin metabolism Precursor studies

Fungal Pathogen-Specific Metabolism and Bioactivity Profile

While both methoxybrassinin and brassinin demonstrate antifungal activity against Sclerotinia sclerotiorum, their metabolic fate differs significantly. Studies show that 1-methoxybrassinin is completely metabolized to polar metabolites by certain fungal pathogens like Phoma lingam, whereas other phytoalexins like cyclobrassinin are not metabolized [1]. This differential detoxification by pathogens suggests a unique role and interaction profile for methoxybrassinin in the plant's chemical defense, distinguishing it from other in-class compounds.

Antifungal activity Phytoalexin metabolism Plant-pathogen interaction

Defined Research Applications for Methoxybrassinin Based on Quantitative Evidence


Lead Compound for Anticancer Drug Discovery in Colorectal Adenocarcinoma

Given its superior antiproliferative activity with an IC50 of 8.2 μmol/L against Caco-2 cells, methoxybrassinin is the ideal starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for colorectal cancer [1]. Its well-characterized mechanism of apoptosis induction via Bax/Bcl-2 modulation and caspase activation provides a clear molecular basis for structure-activity relationship (SAR) studies and further optimization.

Reference Standard for Phytoalexin Biosynthesis and Plant Defense Studies

The established, independent biosynthetic origin of methoxybrassinin makes it an essential analytical standard for studies investigating the complex metabolic networks of cruciferous plant defense [2]. It can be used to differentiate between the brassinin and methoxybrassinin pathways, serving as a key metabolite for quantifying plant responses to specific pathogens or stress conditions.

Mechanistic Probe for Fungal Detoxification Pathways

The distinct metabolism of methoxybrassinin by fungal pathogens, such as its complete conversion to polar metabolites, offers a unique tool for investigating fungal detoxification enzymes and mechanisms [3]. It can be used as a selective substrate to identify and characterize novel fungal detoxification pathways, which are potential targets for novel fungicides that block phytoalexin breakdown.

Preclinical Model Compound for Leukemia Therapeutic Research

Based on its demonstrated potency in Jurkat cells (IC50 of 10 μmol/L) and the clear induction of apoptosis and cell cycle arrest, methoxybrassinin serves as a validated, research-grade positive control and lead compound for preclinical studies focused on T-cell leukemia [4]. Its use in these models is supported by direct comparative data that rank it as the most effective agent among its close structural class.

Quote Request

Request a Quote for Methoxybrassinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.